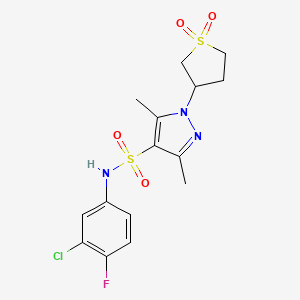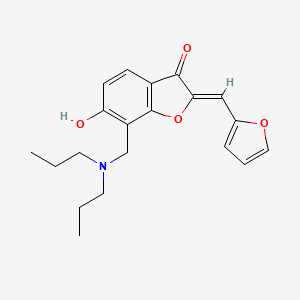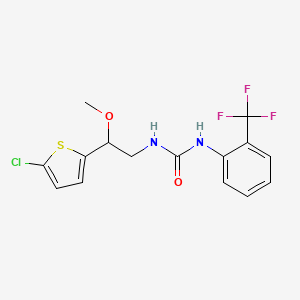
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiolanone moiety, and a sulfonamide group, making it an interesting subject for chemical research and industrial applications.
作用机制
Target of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to interact with various biological targets, including carbonic anhydrases , which play crucial roles in maintaining pH balance and fluid balance in the body.
Pharmacokinetics
For instance, its molecular weight (as indicated in the search results) suggests that it may be absorbed in the gastrointestinal tract following oral administration
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain reactions involving similar compounds have been observed to be sluggish at lower temperatures and may produce side products at higher temperatures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethylpyrazole with appropriate sulfonyl chlorides under basic conditions.
Introduction of the 3-chloro-4-fluorophenyl group: This step involves the nucleophilic substitution reaction of 3-chloro-4-fluoroaniline with the sulfonylated pyrazole intermediate.
Cyclization to form the thiolanone ring: This is typically done through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the chloro group may result in various substituted derivatives.
科学研究应用
3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but lacks the pyrazole and thiolanone moieties.
3-Chloro-4-fluoroacetophenone: Contains the 3-chloro-4-fluorophenyl group but differs in the rest of the structure.
3-Chloro-4-fluorophenyl isothiocyanate: Similar in containing the 3-chloro-4-fluorophenyl group but has an isothiocyanate group instead of the sulfonamide.
Uniqueness
The uniqueness of 3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O4S2/c1-9-15(10(2)20(18-9)12-5-6-25(21,22)8-12)26(23,24)19-11-3-4-14(17)13(16)7-11/h3-4,7,12,19H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAQDCANXYVYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2866375.png)
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2866376.png)
![1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866378.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2866381.png)
![N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2866386.png)
![5-[(2-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2866387.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride](/img/structure/B2866388.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)
![2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2866390.png)

![4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione](/img/structure/B2866393.png)
